- Novel indol-3-yl-thiosemicarbazone derivatives: Obtaining, evaluation of in vitro leishmanicidal activity and ultrastructural studies, Chemico-Biological Interactions, 2020, 315,

Cas no 93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide)

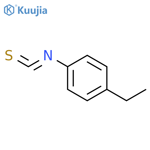

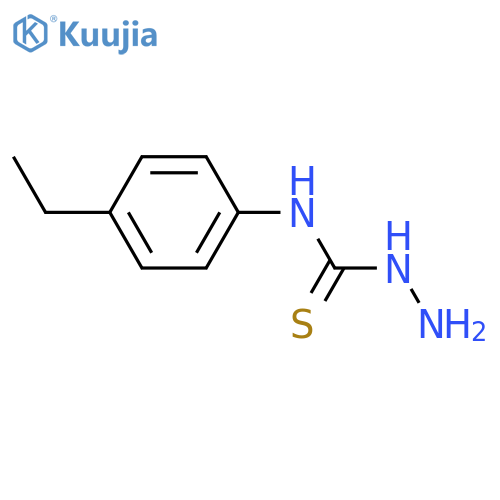

93693-01-7 structure

Nome do Produto:4-(4-Ethylphenyl)-3-thiosemicarbazide

4-(4-Ethylphenyl)-3-thiosemicarbazide Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-(4-Ethylphenyl)-3-thiosemicarbazide

- 1-amino-3-(4-ethylphenyl)thiourea

- HMS1510E09

- N-(4-Ethylphenyl)hydrazinecarbothioamide (ACI)

- Semicarbazide, 4-(p-ethylphenyl)-3-thio- (6CI, 7CI)

- 3-Amino-1-(4-ethylphenyl)thiourea

- 4-(4-Ethylphenyl)thiosemicarbazide

- 93693-01-7

- SCHEMBL456128

- BRD-K67920105-001-01-6

- N-(4-ethylphenyl)hydrazinecarbothioamide

- DTXSID10390747

- ChemDiv3_013121

- AKOS002130557

-

- MDL: MFCD00041303

- Inchi: 1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)

- Chave InChI: MXVVZBDSLDIVAW-UHFFFAOYSA-N

- SMILES: S=C(NC1C=CC(CC)=CC=1)NN

- BRN: 2804749

Propriedades Computadas

- Massa Exacta: 195.08300

- Massa monoisotópica: 195.083

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 4

- Complexidade: 164

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.6

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

- Superfície polar topológica: 82.2A^2

Propriedades Experimentais

- Cor/Forma: White or off white solid

- Densidade: 1.226

- Ponto de Fusão: 128-131°C

- Ponto de ebulição: 314.5°Cat760mmHg

- Ponto de Flash: 144°C

- Índice de Refracção: 1.675

- PSA: 82.17000

- LogP: 2.57330

- Solubilidade: Insoluble in water

4-(4-Ethylphenyl)-3-thiosemicarbazide Informações de segurança

- Número de transporte de matérias perigosas:UN 2811

- Código da categoria de perigo: 25

- Instrução de Segurança: S22-S36/37-S45

- Grupo de Embalagem:II

- Classe de Perigo:6.1

- PackingGroup:II

- Termo de segurança:6.1

- Frases de Risco:R25

4-(4-Ethylphenyl)-3-thiosemicarbazide Dados aduaneiros

- CÓDIGO SH:2930909090

- Dados aduaneiros:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(4-Ethylphenyl)-3-thiosemicarbazide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-1g |

N-(4-ethylphenyl)hydrazinecarbothioamide |

93693-01-7 | 98% | 1g |

¥245 | 2023-04-12 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-1g |

4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |

93693-01-7 | 98+% | 1g |

¥641.00 | 2023-02-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-5g |

4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |

93693-01-7 | 98+% | 5g |

¥2141.00 | 2023-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-5g |

N-(4-ethylphenyl)hydrazinecarbothioamide |

93693-01-7 | 98% | 5g |

¥735 | 2023-04-12 |

4-(4-Ethylphenyl)-3-thiosemicarbazide Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 3 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; rt; 2 h, rt

Referência

- Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities, European Journal of Medicinal Chemistry, 2015, 104, 148-156

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) ; 30 °C

Referência

- N-substituted benzaldehyde thiosemicarbazone derivative, and its preparation method and application in preparing antifungal material, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrazine Solvents: Dichloromethane ; 2 h, 25 °C

Referência

- Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition, European Journal of Medicinal Chemistry, 2019, 182,

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 1 h, rt

Referência

- Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues, Organic & Biomolecular Chemistry, 2021, 19(41), 8968-8987

Método de produção 6

Condições de reacção

1.1 Reagents: tert-Butyl carbazate

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity toward multidrug-resistant cells expressing P-glycoprotein, Journal of Medicinal Chemistry, 2011, 54(16), 5878-5889

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrazine Solvents: Ethanol ; rt; 3 h, cooled

Referência

- Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agents, Journal of Molecular Structure, 2023, 1286,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C

Referência

- Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazones, Bioorganic & Medicinal Chemistry, 2020, 28(13),

Método de produção 9

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; overnight, 0 °C

Referência

- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, Bioorganic Chemistry, 2020, 104,

4-(4-Ethylphenyl)-3-thiosemicarbazide Raw materials

- 4-Ethylphenyl isothiocyanate

- Acetic acid, 2-[[[(4-ethylphenyl)amino]thioxomethyl]thio]-, sodium salt (1:1)

- 4-Ethylaniline

4-(4-Ethylphenyl)-3-thiosemicarbazide Preparation Products

4-(4-Ethylphenyl)-3-thiosemicarbazide Literatura Relacionada

-

Hippolyte Paysant,Siham Hedir,Frédéric Justaud,Louis Bastien Weiswald,Assaad Nasr El Dine,Ali Soulieman,Ali Hachem,Nicolas Elie,Emilie Brotin,Christophe Denoyelle,Jér?me Bignon,Fanny Roussi,Marie Jouanne,Olivier Tasseau,Thierry Roisnel,Anne Sophie Voisin-Chiret,René Grée,Nicolas Levoin,Laurent Poulain Org. Biomol. Chem. 2021 19 8968

93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide) Produtos relacionados

- 40207-01-0(3-amino-1-(3-methylphenyl)thiourea)

- 13278-67-6(3-amino-1-(4-methylphenyl)thiourea)

- 473541-96-7(pyrrolidine-3,4-diol)

- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)

- 899976-85-3(2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(oxolan-2-yl)methylacetamide)

- 1804697-18-4(2-Amino-4-bromo-3-(difluoromethyl)-5-methoxypyridine)

- 1261905-92-3(3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid)

- 2167134-49-6(methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate)

- 52939-06-7(5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester)

- 39001-23-5(Thiophene-3-carbohydrazide)

Fornecedores recomendados

Xiamen PinR Bio-tech Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel